molecular formula C15H21N3O2 B6783241 N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B6783241
M. Wt: 275.35 g/mol
InChI Key: OQVLXESYXOXYDL-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-14(17-13-3-1-2-8-16-13)18-9-4-15(5-10-18)6-11-20-12-7-15/h1-3,8H,4-7,9-12H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVLXESYXOXYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOCC2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

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